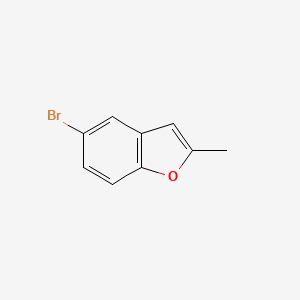

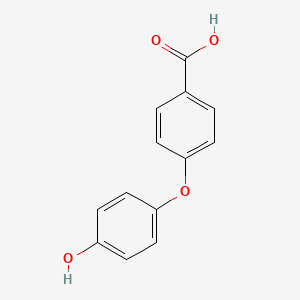

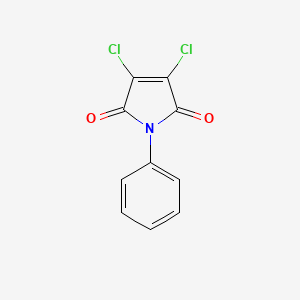

![molecular formula C10H10BrN3O B1330970 2-[(6-Bromoquinazolin-4-yl)amino]ethanol CAS No. 99057-99-5](/img/structure/B1330970.png)

2-[(6-Bromoquinazolin-4-yl)amino]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazoline derivatives can involve various methods, including the dimerization of benzamides as described in the first paper. This process is directed by aminoquinoline and promoted by cobalt, using ethanol as a solvent. The presence of a bromo substituent on the quinazoline ring, as in the compound of interest, is compatible with the reaction conditions outlined in the paper .

Molecular Structure Analysis

While the exact molecular structure of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol is not analyzed in the provided papers, the second paper discusses the synthesis and characterization of a tetrahydroquinazoline derivative. The characterization of such compounds typically involves spectral methods like FT-IR, NMR, and mass spectrometry, which can be applied to determine the structure of related compounds .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, the first paper indicates that quinazoline derivatives can undergo cobalt-promoted dimerization, and the presence of various functional groups, including bromo, does not hinder this reaction . This suggests that the compound may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the papers. However, the second paper provides information on the thermal properties of a related quinazoline derivative, which includes the presence of ethanol in the complex and its behavior upon thermal decomposition. Such analyses can give an indication of the stability and reactivity of similar compounds .

科学的研究の応用

Synthesis and Characterization

- Synthesis of Quinazolinones : This compound is used in the synthesis of quinazolinones, which have been investigated for their various biological activities. For instance, Sahu et al. (2008) synthesized 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, revealing their potential in antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

Biological Activities

- Cytotoxicity Studies : Khoza et al. (2015) used a derivative of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol in the synthesis of novel polycarbo-substituted imidazoquinazolines. These compounds were evaluated for their cytotoxicity against human breast and cervical cancer cells, demonstrating the compound's utility in cancer research (Khoza, Makhafola, & Mphahlele, 2015).

Catalytic Applications

- Catalysis in Organic Synthesis : The compound serves as a catalyst or intermediate in various organic syntheses. For example, Niknam et al. (2011) used a related compound in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, highlighting its role in facilitating chemical reactions (Niknam, Jafarpour, & Niknam, 2011).

Fluorescence and Luminescence Studies

- Fluorescence Quantum Yield Studies : Hisham et al. (2019) conducted research on N-aryl-2-aminoquinolines, related to this compound, exploring their fluorescence properties. This indicates the potential use of such compounds in fluorescence-based applications and studies (Hisham et al., 2019).

作用機序

Target of Action

The primary targets of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of how this compound interacts with the body’s biochemical pathways .

Pharmacokinetics

These properties will be crucial in determining the compound’s bioavailability and overall pharmacological profile .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Future studies will likely focus on elucidating these effects to better understand the compound’s potential therapeutic applications .

特性

IUPAC Name |

2-[(6-bromoquinazolin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYXDOBAKHYWFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349445 |

Source

|

| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99057-99-5 |

Source

|

| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

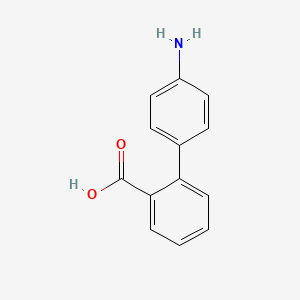

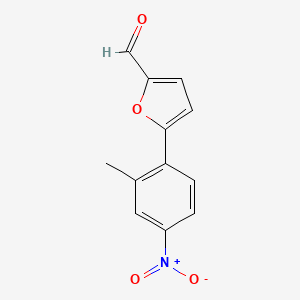

![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)

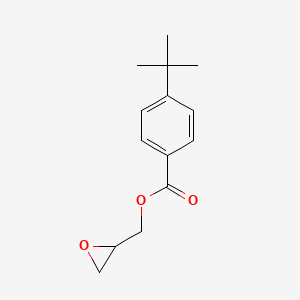

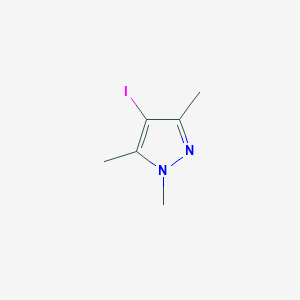

![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)

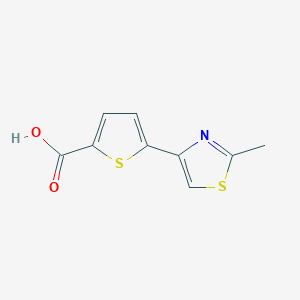

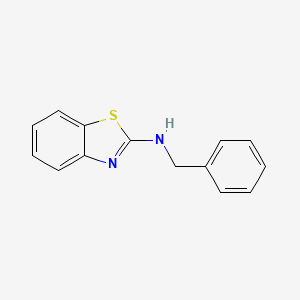

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)

![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)